molecular formula C17H22O2 B1234592 2,8,10-Heptadecatriene-4,6-diyne-1,14-diol CAS No. 463-02-5

2,8,10-Heptadecatriene-4,6-diyne-1,14-diol

Cat. No. B1234592
CAS RN: 463-02-5
M. Wt: 258.35 g/mol
InChI Key: UPXPHJXYZGEBCW-JHTNEVNSSA-N
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Description

2,8,10-Heptadecatriene-4,6-diyne-1,14-diol is a natural product found in Oenanthe crocata and Oenanthe fistulosa with data available.

Scientific Research Applications

Cytotoxic Activity

Polyacetylenes like 2,8,10-Heptadecatriene-4,6-diyne-1,14-diol have demonstrated significant cytotoxic activity against tumor cells. For instance, compounds structurally related to this chemical, such as gymnasterkoreaynes, isolated from Gymnaster koraiensis, showed notable cytotoxicity against L1210 tumor cells with ED(50) values ranging from 0.12 to 3.3 µg/mL (Jung et al., 2002).

Synthesis and Chemical Analysis

In chemical research, this compound's derivatives have been synthesized for various studies. For example, in the stereocontrolled synthesis of certain fatty acids, related diynes have been employed as intermediates (Loreau et al., 2003). Furthermore, methods have been developed for the synthesis of 1,5-diynes, which are structurally similar to 2,8,10-Heptadecatriene-4,6-diyne-1,14-diol (Pereira & Cabezas, 2005).

Biological Activities

Studies have shown that compounds similar to 2,8,10-Heptadecatriene-4,6-diyne-1,14-diol exhibit various biological activities. For instance, a study on Dendropanax arboreus identified a diacetylene compound with cytotoxic activity against tumor cell lines, highlighting the potential of such compounds in medical research (Setzer et al., 1995).

Chemo-Taxonomic Identification

Polyacetylenes have been used in chemo-taxonomic studies, such as the identification of species-specific components in mites (Shimizu et al., 1999). This demonstrates the role of such compounds in taxonomy and species identification.

Food Quality Evaluation

In the food industry, related compounds have been used to evaluate the quality of products like carrots. For instance, bisacetylenic oxylipins, structurally related to 2,8,10-Heptadecatriene-4,6-diyne-1,14-diol, have been identified as contributors to the bitter off-taste in carrots and carrot products (Czepa & Hofmann, 2004).

properties

CAS RN

463-02-5

Product Name

2,8,10-Heptadecatriene-4,6-diyne-1,14-diol

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

(2E,8E,10E)-heptadeca-2,8,10-trien-4,6-diyne-1,14-diol

InChI

InChI=1S/C17H22O2/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18/h4,6,8,10-11,13,17-19H,2,12,14-16H2,1H3/b6-4+,10-8+,13-11+

InChI Key

UPXPHJXYZGEBCW-JHTNEVNSSA-N

Isomeric SMILES

CCCC(CC/C=C/C=C/C#CC#C/C=C/CO)O

SMILES

CCCC(CCC=CC=CC#CC#CC=CCO)O

Canonical SMILES

CCCC(CCC=CC=CC#CC#CC=CCO)O

synonyms

2,8,10-heptadecatriene-4,6-diyne-1,14-diol
enanthotoxin
oenanthotoxin
OETX

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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